molecular formula C8H10N2O B3361097 3,4-Dihydro-2H-pyrano[2,3-B]pyridin-4-amine CAS No. 911826-23-8

3,4-Dihydro-2H-pyrano[2,3-B]pyridin-4-amine

Cat. No.: B3361097
CAS No.: 911826-23-8
M. Wt: 150.18
InChI Key: AISPYYSYCMREFI-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-pyrano[2,3-B]pyridin-4-amine is a heterocyclic compound with the molecular formula C8H10N2O. It is a member of the pyranopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2H-pyrano[2,3-B]pyridin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine derivatives with dihydropyran in the presence of a suitable catalyst . The reaction conditions often include:

    Temperature: Moderate to high temperatures (e.g., 80-150°C)

    Catalysts: Acidic catalysts such as trifluoroacetic acid or sulfuric acid

    Solvents: Polar solvents like ethanol or acetonitrile

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-pyrano[2,3-B]pyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Dichloromethane, tetrahydrofuran

Major Products Formed

The major products formed from these reactions include pyridine-N-oxide derivatives, dihydropyridine derivatives, and various substituted pyridine compounds .

Scientific Research Applications

3,4-Dihydro-2H-pyrano[2,3-B]pyridin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2H-pyrano[2,3-B]pyridin-4-amine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydro-2H-pyrano[3,2-B]pyridin-4-amine
  • 3,4-Dihydro-2H-pyrano[2,3-B]pyridin-6-amine
  • 3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid

Uniqueness

3,4-Dihydro-2H-pyrano[2,3-B]pyridin-4-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-7-3-5-11-8-6(7)2-1-4-10-8/h1-2,4,7H,3,5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISPYYSYCMREFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A catalytic amount of Pd/C (9 mg) was added to a solution of 4-azido-3,4-dihydro-2H-pyrano[2,3-b]pyridine (88 mg) in MeOH (5 mL). The flask closed with a septum, evacuated under house vacuum and hydrogen added via balloon. The resulting suspension was stirred at RT for 60 min, when the H2 balloon was removed, the mixture evacuated and filtered through a plug of celite, that was thoroughly rinsed with MeOH. Removal of the solvents gave the titled compound (73 mg), NMR CDCl3 1H δ 8.1 (dd, 1H), 7.7 (dd, 1H), 6.9 (dd, 1H), 4.5-4.3 (m, 2H), 4.1 (dd, 1H), 2.2 (m, 1H), 1.9 (m, 1H), 1.6 (br s, 2H); MH+=151.
Name
4-azido-3,4-dihydro-2H-pyrano[2,3-b]pyridine
Quantity
88 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
9 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-2H-pyrano[2,3-B]pyridin-4-amine
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3,4-Dihydro-2H-pyrano[2,3-B]pyridin-4-amine
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3,4-Dihydro-2H-pyrano[2,3-B]pyridin-4-amine
Reactant of Route 4
3,4-Dihydro-2H-pyrano[2,3-B]pyridin-4-amine
Reactant of Route 5
3,4-Dihydro-2H-pyrano[2,3-B]pyridin-4-amine
Reactant of Route 6
3,4-Dihydro-2H-pyrano[2,3-B]pyridin-4-amine

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